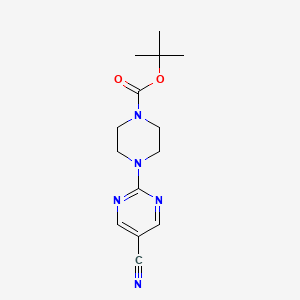
2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile, also known as tert-butyl 4-(5-cyanopyrimidin-2-yl)piperazine-1-carboxylate, is a research chemical with the molecular formula C14H19N5O2 and a molecular weight of 289.33 g/mol. This compound is primarily used as a building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloropyrimidine-5-carbonitrile with 1-Boc-piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while nucleophilic substitution would yield various substituted pyrimidines.
Scientific Research Applications
2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate mechanisms of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(N-Boc)piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester
- 1-Boc-4-(5-nitro-2-pyridyl)piperazine
Uniqueness
2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile is unique due to its specific structure, which combines a pyrimidine ring with a Boc-protected piperazine moiety. This combination allows for versatile chemical modifications and makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C14H19N5O2 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl 4-(5-cyanopyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-7H2,1-3H3 |
InChI Key |
RQLQHVJKRYYDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


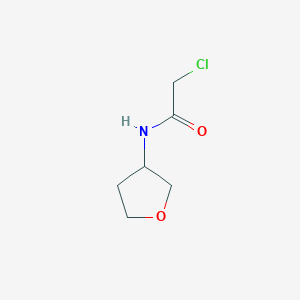
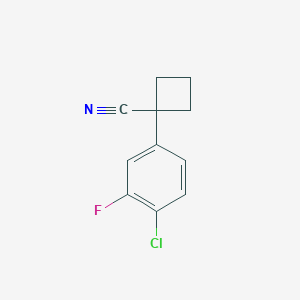
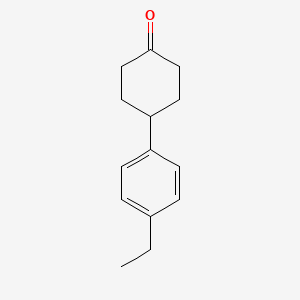
![3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B11720141.png)
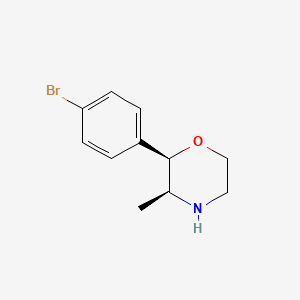
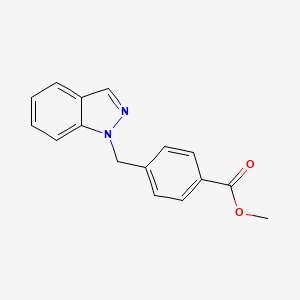
![(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11720162.png)

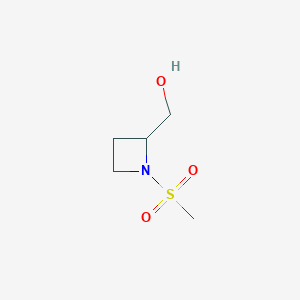
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11720176.png)
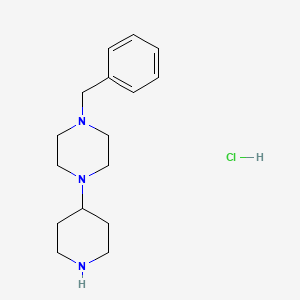
![N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720180.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B11720187.png)
![[3-(Methoxymethyl)adamantan-1-yl]methanol](/img/structure/B11720192.png)
